molecular formula C9H14O3 B13791770 methyl 4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylate CAS No. 24588-61-2

methyl 4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylate

Cat. No.: B13791770
CAS No.: 24588-61-2
M. Wt: 170.21 g/mol
InChI Key: HWSFPBXBHYMRPQ-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylate is an organic compound with the molecular formula C9H14O3. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylate can be achieved through several methods. One common approach involves the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions . This method allows for the formation of the desired compound with high yield and purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques, such as column chromatography and high vacuum distillation, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its carboxylate group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

24588-61-2

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

methyl 4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylate

InChI

InChI=1S/C9H14O3/c1-6-4-8(9(10)11-3)12-5-7(6)2/h8H,4-5H2,1-3H3

InChI Key

HWSFPBXBHYMRPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(COC(C1)C(=O)OC)C

Origin of Product

United States

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